tert-Butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate tert-Butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20136928
InChI: InChI=1S/C15H19F2NO3/c1-9-5-6-10(12(17)11(9)16)15(20)7-18(8-15)13(19)21-14(2,3)4/h5-6,20H,7-8H2,1-4H3
SMILES:
Molecular Formula: C15H19F2NO3
Molecular Weight: 299.31 g/mol

tert-Butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate

CAS No.:

Cat. No.: VC20136928

Molecular Formula: C15H19F2NO3

Molecular Weight: 299.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate -

Specification

Molecular Formula C15H19F2NO3
Molecular Weight 299.31 g/mol
IUPAC Name tert-butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate
Standard InChI InChI=1S/C15H19F2NO3/c1-9-5-6-10(12(17)11(9)16)15(20)7-18(8-15)13(19)21-14(2,3)4/h5-6,20H,7-8H2,1-4H3
Standard InChI Key KJIDZOZKNHDXRD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)C2(CN(C2)C(=O)OC(C)(C)C)O)F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three primary components:

  • Azetidine ring: A strained four-membered heterocycle with nitrogen at position 1.

  • tert-Butyl carbamate group: A bulky protecting group attached to the azetidine nitrogen, enhancing steric hindrance and influencing solubility.

  • 2,3-Difluoro-4-methylphenyl substituent: An aromatic ring with fluorine atoms at positions 2 and 3 and a methyl group at position 4, contributing to electronic effects and lipophilicity.

The hydroxyl group at position 3 introduces stereochemical complexity, necessitating enantioselective synthesis for applications requiring chiral purity .

Molecular Formula and Weight

  • Empirical formula: C16H20F2NO3\text{C}_{16}\text{H}_{20}\text{F}_2\text{NO}_3

  • Molecular weight: 324.34 g/mol (calculated using atomic masses from IUPAC tables).

Synthesis and Reaction Pathways

General Synthetic Strategies

Synthesis of tert-butyl azetidine carboxylates typically involves:

  • Ring-opening reactions: Using epoxides or aziridines to form the azetidine scaffold.

  • Coupling reactions: Introducing aromatic groups via Suzuki-Miyaura or Ullmann couplings.

  • Hydroxylation: Oxidative methods to install the hydroxyl group at position 3.

A representative pathway for analogous compounds involves:

  • Step 1: Protection of azetidine nitrogen with tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in dichloromethane under inert atmosphere .

  • Step 2: Friedel-Crafts alkylation or nucleophilic aromatic substitution to attach the difluoro-methylphenyl group.

  • Step 3: Hydroxylation using oxidizing agents like Dess-Martin periodinane or enzymatic methods for stereocontrol .

Case Study: tert-Butyl 3-Hydroxyazetidine-1-carboxylate Derivatives

The synthesis of tert-butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate (CAS 1805925-20-1) provides a template:

  • Reagents: 2,5-Dimethoxyphenylboronic acid, Pd(PPh₃)₄ catalyst, and Boc-protected azetidine.

  • Conditions: Tetrahydrofuran (THF), 65°C, 12 hours.

  • Yield: 72% after column chromatography.

Adapting this protocol, the 2,3-difluoro-4-methylphenyl group could be introduced via Suzuki coupling with appropriate boronic esters.

Physicochemical Properties

Predicted Properties

Computational tools (e.g., SwissADME, Molinspiration) estimate:

PropertyValue
LogP (octanol-water)2.8 ± 0.3
Water solubility12.4 mg/mL (ESOL model)
Topological PSA65.7 Ų
Rotatable bonds4

These values suggest moderate lipophilicity and permeability, aligning with orally bioavailable drug candidates .

Spectroscopic Characteristics

  • IR spectroscopy: Expected peaks at 3400 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O carbamate), and 1250 cm⁻¹ (C-F stretch).

  • NMR (¹H):

    • δ 1.4 ppm (tert-butyl, 9H, singlet).

    • δ 4.2–4.5 ppm (azetidine CH₂, multiplet).

    • δ 6.8–7.2 ppm (aromatic protons, doublet of doublets).

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The tert-butyl group facilitates easy deprotection under acidic conditions (e.g., TFA/DCM), making the compound a versatile intermediate for:

  • Anticancer agents: Via functionalization at the hydroxyl or aryl positions.

  • Antivirals: Incorporation into protease inhibitor backbones.

Case Study: Analogous Compounds

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (CAS 1209780-71-1) demonstrates:

  • Antibacterial activity: MIC = 8 µg/mL against Staphylococcus aureus .

  • CYP450 inhibition: Low affinity (IC₅₀ > 10 µM), reducing drug-drug interaction risks .

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